L-Alaninamide, N-acetyl-L-alanyl-N-(4-((1-(aminocarbonyl)-2-methylbutyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)-, (1S-(1R*,2R*,4(1R*,2R*)))-
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Overview
Description
L-Alaninamide, N-acetyl-L-alanyl-N-(4-((1-(aminocarbonyl)-2-methylbutyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)-, (1S-(1R,2R,4(1R*,2R*)))-** is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, N-acetyl-L-alanyl-N-(4-((1-(aminocarbonyl)-2-methylbutyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)-, (1S-(1R*,2R*,4(1R*,2R*)))- involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Alaninamide Backbone: This step involves the reaction of L-alanine with an appropriate amine to form the alaninamide backbone.
Acetylation: The acetylation of the alaninamide backbone is achieved using acetic anhydride or acetyl chloride under basic conditions.
Coupling with Aminocarbonyl Compound: The next step involves coupling the acetylated alaninamide with an aminocarbonyl compound, which requires the use of coupling reagents such as carbodiimides.
Hydroxylation and Oxidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can target the oxo and carbonyl groups.
Substitution: The compound can participate in substitution reactions, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
L-Alaninamide, N-acetyl-L-alanyl-N-(4-((1-(aminocarbonyl)-2-methylbutyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)-, (1S-(1R*,2R*,4(1R*,2R*)))- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
L-Alanine: A simpler amino acid with a similar backbone.
N-Acetyl-L-Alanine: An acetylated derivative of L-alanine.
L-Alanyl-L-Alanine: A dipeptide with a similar structure.
Uniqueness
What sets L-Alaninamide, N-acetyl-L-alanyl-N-(4-((1-(aminocarbonyl)-2-methylbutyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)-, (1S-(1R*,2R*,4(1R*,2R*)))- apart is its complex structure, which includes multiple functional groups that confer unique chemical and biological properties. This complexity allows for a wide range of applications and interactions that simpler compounds cannot achieve.
Properties
CAS No. |
133683-31-5 |
---|---|
Molecular Formula |
C22H41N5O6 |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-3-hydroxy-6-methylheptanamide |
InChI |
InChI=1S/C22H41N5O6/c1-8-12(4)19(20(23)31)27-18(30)10-17(29)16(9-11(2)3)26-22(33)14(6)25-21(32)13(5)24-15(7)28/h11-14,16-17,19,29H,8-10H2,1-7H3,(H2,23,31)(H,24,28)(H,25,32)(H,26,33)(H,27,30)/t12-,13-,14-,16-,17-,19-/m0/s1 |
InChI Key |
PRFZKHRRSXBYLO-JKDGDXCRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C)O |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C)O |
Origin of Product |
United States |
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